N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 953717-19-6
VCID: VC2259906
InChI: InChI=1S/C14H13ClN2O2/c15-10-1-7-13(8-2-10)19-9-14(18)17-12-5-3-11(16)4-6-12/h1-8H,9,16H2,(H,17,18)
SMILES: C1=CC(=CC=C1N)NC(=O)COC2=CC=C(C=C2)Cl
Molecular Formula: C14H13ClN2O2
Molecular Weight: 276.72 g/mol

N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide

CAS No.: 953717-19-6

VCID: VC2259906

Molecular Formula: C14H13ClN2O2

Molecular Weight: 276.72 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide - 953717-19-6

Description

N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound belonging to the class of aromatic amides. It features a 4-chlorophenoxy group attached to an acetamide moiety, which is further linked to a 4-aminophenyl group. This compound is primarily used in research settings due to its potential biological properties and as a precursor in various chemical reactions.

Synthesis Methods

The synthesis of N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide typically involves the reaction of 4-aminophenylacetamide with 4-chlorophenol or its derivatives under appropriate conditions. The reaction mechanism may involve nucleophilic substitution, where the amino group of the acetamide attacks the electrophilic carbon of the chlorophenol derivative, forming the desired product.

Research Findings and Future Directions

Given the lack of comprehensive research on N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide, future studies should focus on exploring its biological activities, such as potential cytotoxic effects against cancer cell lines or its role in modulating specific biological pathways. Additionally, optimizing its synthesis to improve yield and purity could enhance its utility in research settings.

Comparison with Similar Compounds

Similar compounds, such as N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide, have shown cytotoxic activity against certain cancer cell lines, indicating potential therapeutic applications. Comparing the biological activities of these compounds could provide insights into the structural features that contribute to their effects.

CAS No. 953717-19-6
Product Name N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide
Molecular Formula C14H13ClN2O2
Molecular Weight 276.72 g/mol
IUPAC Name N-(4-aminophenyl)-2-(4-chlorophenoxy)acetamide
Standard InChI InChI=1S/C14H13ClN2O2/c15-10-1-7-13(8-2-10)19-9-14(18)17-12-5-3-11(16)4-6-12/h1-8H,9,16H2,(H,17,18)
Standard InChIKey PAOXTARLLUFVAS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)NC(=O)COC2=CC=C(C=C2)Cl
Canonical SMILES C1=CC(=CC=C1N)NC(=O)COC2=CC=C(C=C2)Cl
PubChem Compound 16782915
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator